Cas no 1803789-96-9 (2,6-Dimethyl-3-methoxymandelic acid)

2,6-Dimethyl-3-methoxymandelic acid is a specialized organic compound characterized by its mandelic acid backbone substituted with methyl and methoxy functional groups at the 2,6 and 3 positions, respectively. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of chiral derivatives and pharmaceutical precursors. Its methoxy and methyl substitutions enhance stability and influence reactivity, offering controlled selectivity in asymmetric synthesis. The compound is typically utilized in research settings for developing bioactive molecules, where its distinct substitution pattern enables precise modulation of stereochemical outcomes. High purity grades are available to ensure reproducibility in advanced chemical applications.
2,6-Dimethyl-3-methoxymandelic acid structure
1803789-96-9 structure
Product Name:2,6-Dimethyl-3-methoxymandelic acid
CAS No:1803789-96-9
MF:C11H14O4
MW:210.226463794708
CID:4942243
Update Time:2025-10-30

2,6-Dimethyl-3-methoxymandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethyl-3-methoxymandelic acid
    • Inchi: 1S/C11H14O4/c1-6-4-5-8(15-3)7(2)9(6)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)
    • InChI Key: HYIRQZGPWYROJG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C)C(C(C(=O)O)O)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 229
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8

2,6-Dimethyl-3-methoxymandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015024424-250mg
2,6-Dimethyl-3-methoxymandelic acid
1803789-96-9 97%
250mg
480.00 USD 2021-06-18
Alichem
A015024424-500mg
2,6-Dimethyl-3-methoxymandelic acid
1803789-96-9 97%
500mg
806.85 USD 2021-06-18
Alichem
A015024424-1g
2,6-Dimethyl-3-methoxymandelic acid
1803789-96-9 97%
1g
1,460.20 USD 2021-06-18

Additional information on 2,6-Dimethyl-3-methoxymandelic acid

Comprehensive Analysis of 2,6-Dimethyl-3-methoxymandelic acid (CAS No. 1803789-96-9): Properties, Applications, and Industry Insights

2,6-Dimethyl-3-methoxymandelic acid (CAS No. 1803789-96-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This methoxy-substituted mandelic acid derivative is characterized by its chiral center and aromatic ring modifications, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula C12H16O4 and precise stereochemistry contribute to its reactivity profile, which is leveraged in asymmetric synthesis and drug development.

Recent advancements in green chemistry and sustainable synthesis have increased interest in derivatives like 2,6-Dimethyl-3-methoxymandelic acid. Researchers are exploring its role as a chiral building block for APIs (Active Pharmaceutical Ingredients), particularly in neurologically active compounds. The methoxy group at the 3-position enhances its solubility profile compared to non-substituted mandelic acids, while the dimethyl substitution influences its crystalline properties—a critical factor in formulation science.

The compound's CAS registry number 1803789-96-9 serves as a unique identifier in global chemical databases, facilitating precise tracking in supply chains. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, with the enantiomeric excess (ee) being a key quality parameter for pharmaceutical applications. Thermal analysis reveals a melting point range of 142-145°C, with stability under normal storage conditions.

In the context of current drug discovery trends, this compound addresses several industry needs: 1) As a metabolite analog in pharmacokinetic studies 2) For developing targeted prodrugs with improved bioavailability 3) In catalysis research as a ligand precursor. Its structural similarity to natural phenylpropanoids makes it particularly relevant for botanical drug development—a rapidly growing sector responding to consumer demand for plant-derived therapeutics.

Manufacturing processes for CAS 1803789-96-9 typically involve asymmetric hydrogenation or enzymatic resolution techniques, with recent patents highlighting improved yield through continuous flow chemistry methods. Regulatory compliance documentation includes detailed ICH stability studies and genotoxicity screening data, reflecting its potential for GMP-grade production. The compound's logP value of 1.2 suggests favorable membrane permeability, a desirable trait for CNS-targeting molecules.

Emerging applications in material science demonstrate the versatility of 2,6-Dimethyl-3-methoxymandelic acid. Researchers are investigating its incorporation into chiral polymers for optical devices and as a template molecule in molecular imprinting technologies. These developments align with market demands for smart materials in medical diagnostics and controlled release systems.

From a commercial perspective, the global market for fine chemicals like 1803789-96-9 is projected to grow at 6.8% CAGR (2023-2030), driven by increased R&D investment in personalized medicine and bioconjugation technologies. Suppliers are responding with custom synthesis services and scale-up support, while ensuring compliance with evolving REACH regulations and FDA guidance on impurity profiling.

Quality control protocols for this compound emphasize chiral purity verification using advanced techniques like supercritical fluid chromatography (SFC). The scientific literature documents its use in stereoselective transformations, particularly in constructing tetrasubstituted carbon centers—a challenging feat in synthetic organic chemistry. These attributes position 2,6-Dimethyl-3-methoxymandelic acid as a strategic material for developing next-generation small molecule therapeutics.

Environmental considerations in handling CAS 1803789-96-9 follow standard laboratory safety protocols, with biodegradability studies indicating moderate environmental persistence. The compound's ecotoxicity profile is currently under evaluation as part of broader green chemistry initiatives in the fine chemicals sector. These assessments are increasingly important to manufacturers implementing ESG (Environmental, Social, and Governance) principles.

Future research directions may explore the compound's potential in biocatalysis and enzyme engineering, leveraging its rigid molecular framework. The growing field of computational chemistry enables more precise predictions of its structure-activity relationships (SAR), accelerating its adoption in medicinal chemistry programs. As analytical techniques advance, particularly in cryo-EM and AI-assisted drug design, the applications for this versatile chiral acid are expected to expand significantly.

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